

Angiogenin (108-122) quality control and purity assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B15571401

[Get Quote](#)

Angiogenin (108-122) Technical Support Center

Welcome to the technical support center for **Angiogenin (108-122)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What is **Angiogenin (108-122)** and what is its primary function?

A1: **Angiogenin (108-122)** is a peptide fragment derived from the C-terminus of the full-length protein Angiogenin, a potent stimulator of blood vessel formation (angiogenesis).[1] This fragment has been shown to inhibit the ribonucleolytic activity of the parent protein.[2] It is being investigated for its therapeutic potential in conditions where inhibiting angiogenesis is beneficial, such as in cancer.[2]

Q2: How should I store and handle my **Angiogenin (108-122)** peptide?

A2: For long-term storage, lyophilized **Angiogenin (108-122)** should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the reconstituted solution can be stored at 4°C for a few days. Always refer to the manufacturer's specific recommendations for optimal storage conditions.

Q3: My **Angiogenin (108-122)** peptide is difficult to dissolve. What should I do?

A3: **Angiogenin (108-122)** is generally soluble in water.^[2] If you encounter solubility issues, you can try the following:

- **Sonication:** Gently sonicate the solution to aid dissolution.
- **pH adjustment:** For basic peptides, adding a small amount of dilute acetic acid may help. For acidic peptides, a dilute solution of ammonium bicarbonate can be used.
- **Organic solvents:** If the peptide is highly hydrophobic, you can try dissolving it in a minimal amount of an organic solvent like DMSO, and then slowly dilute it with your aqueous buffer.

Q4: What is the expected purity of commercially available **Angiogenin (108-122)**?

A4: Reputable suppliers typically offer **Angiogenin (108-122)** with a purity of >95% or >98%, as determined by HPLC.^[3] Always check the certificate of analysis provided by the manufacturer for the specific purity of your lot.

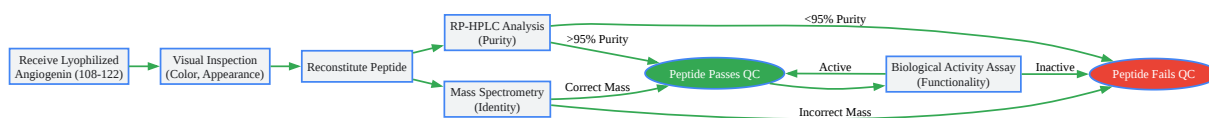
Quality Control and Purity Assessment

Ensuring the purity and quality of your **Angiogenin (108-122)** peptide is critical for reproducible experimental results. The primary methods for this are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Purity Assessment Data

| Parameter | Typical Specification | Method |
|------------------|---------------------------------------|-------------------|
| Purity | >95% or >98% | RP-HPLC |
| Molecular Weight | 1780.98 g/mol (calculated) | Mass Spectrometry |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |

Experimental Workflow for Quality Control



[Click to download full resolution via product page](#)

Caption: A typical workflow for the quality control of **Angiogenin (108-122)**.

Troubleshooting Guides

RP-HPLC Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |
|------------------------------|---|---|
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume- Detector issue (e.g., lamp off)- Sample degradation | - Verify injection volume and syringe/autosampler function- Check detector settings and lamp status- Prepare a fresh sample solution |
| Broad Peaks | - Column contamination or aging- High injection volume or sample solvent stronger than mobile phase- Void at the column inlet | - Wash the column with a strong solvent or replace it- Reduce injection volume or dissolve the sample in the mobile phase- Reverse-flush the column or replace it |
| Peak Tailing | - Secondary interactions with residual silanols on the column- Inadequate buffering of the mobile phase | - Use a mobile phase with a suitable ion-pairing agent (e.g., 0.1% TFA)- Adjust the mobile phase pH- Use a column specifically designed for peptide analysis |
| Split Peaks | - Clogged column frit- Void in the column packing- Sample solvent incompatible with the mobile phase | - Reverse-flush the column; if that fails, replace the frit or column- Replace the column- Dissolve the sample in the initial mobile phase |
| Retention Time Drift | - Inconsistent mobile phase composition- Column temperature fluctuations- Column not equilibrated | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Ensure the column is fully equilibrated before each injection |

Mass Spectrometry Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |
|--------------------------------|--|---|
| No Signal or Weak Signal | - Poor ionization- Sample concentration too low- Instrument not calibrated | - Optimize ionization source parameters- Use a more suitable matrix (MALDI) or solvent (ESI)- Concentrate the sample- Calibrate the mass spectrometer |
| Multiple Peaks for the Peptide | - Presence of different charge states (ESI)- Salt adduction (e.g., Na ⁺ , K ⁺)- Peptide degradation or modification | - Deconvolute the spectrum to a single mass- Use high-purity solvents and desalt the sample before analysis- Check for potential modifications (e.g., oxidation) and adjust sample handling |
| Mass Inaccuracy | - Instrument out of calibration- Incorrect charge state assignment | - Recalibrate the instrument using a known standard- Verify the charge state of the ions in the spectrum |

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for determining the purity of **Angiogenin (108-122)**. Optimization may be required based on the specific HPLC system and column used.

- Sample Preparation:
 - Accurately weigh a small amount of the lyophilized peptide.
 - Dissolve in an appropriate solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.^[4]
 - Filter the sample through a 0.22 µm syringe filter before injection.^[4]
- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4]
- Column Temperature: 30-45°C.[4]
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[6]

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol outlines a general procedure for confirming the molecular weight of **Angiogenin (108-122)**.

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
 - Dilute the stock solution to an appropriate concentration for MS analysis (typically in the low µM to high nM range).
- Mass Spectrometry Conditions (Example for ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

- Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
- Infusion: Direct infusion via a syringe pump or coupled with an LC system (LC-MS).
- Data Acquisition: Scan over a mass-to-charge (m/z) range that includes the expected ions (e.g., m/z 500-2000).
- Data Analysis:
 - Identify the series of peaks corresponding to the multiply charged ions of the peptide.
 - Use the instrument's software to deconvolute the spectrum and determine the monoisotopic or average molecular weight.
 - Compare the experimentally determined molecular weight to the theoretical molecular weight of **Angiogenin (108-122)** ($C_{78}H_{125}N_{25}O_{23}$, MW: 1780.98 Da).[2]

Protocol 3: Biological Activity - Ribonuclease Inhibition Assay

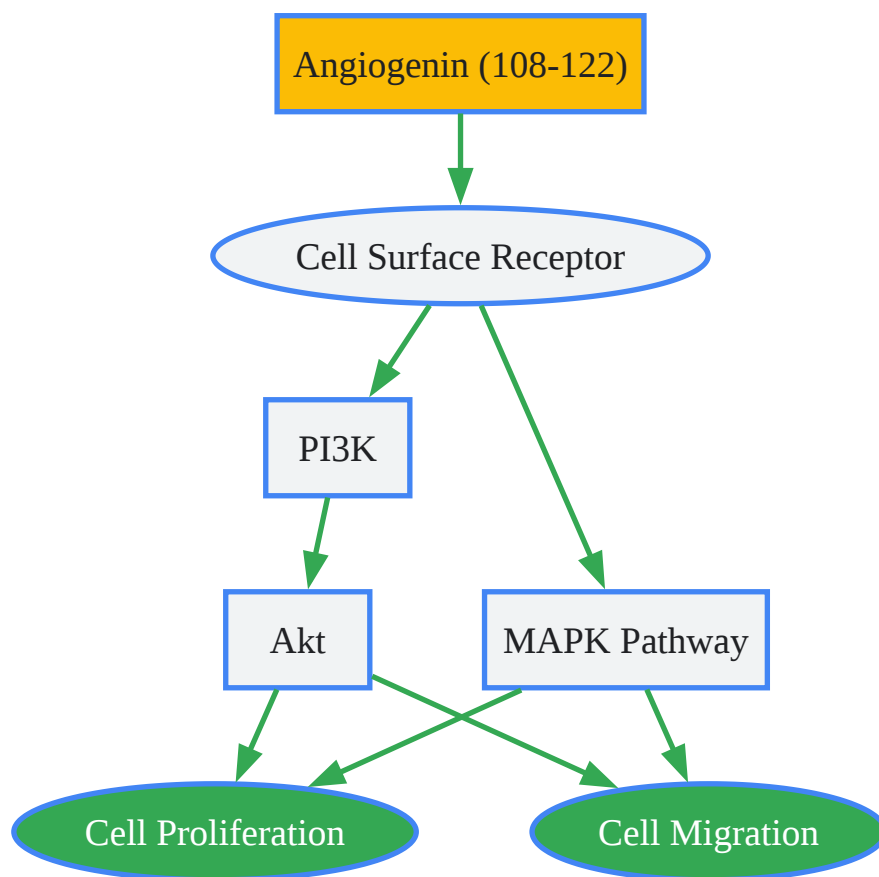
This assay assesses the ability of **Angiogenin (108-122)** to inhibit the ribonucleolytic activity of full-length Angiogenin.

- Materials:
 - Full-length human Angiogenin.
 - **Angiogenin (108-122)** peptide.
 - tRNA as a substrate.
 - Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
 - A method to quantify RNA degradation (e.g., gel electrophoresis and densitometry, or a fluorescent RNA substrate).
- Procedure:

- Prepare a reaction mixture containing the assay buffer and tRNA.
- Add a fixed concentration of full-length Angiogenin.
- In separate reactions, add increasing concentrations of **Angiogenin (108-122)**. Include a control with no inhibitor.
- Incubate the reactions at 37°C for a defined period.
- Stop the reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).
- Analyze the remaining intact tRNA by gel electrophoresis or measure the fluorescence signal.
- Data Analysis:
 - Quantify the amount of tRNA degradation in each reaction.
 - Plot the percentage of inhibition against the concentration of **Angiogenin (108-122)** to determine the inhibitory activity. A 39% inhibition has been reported under certain conditions.[\[2\]](#)

Signaling Pathways

Angiogenin (108-122) has been suggested to be involved in specific cellular signaling pathways.



[Click to download full resolution via product page](#)

Caption: Putative signaling pathways activated by **Angiogenin (108-122)**.^[7]

Disclaimer: The protocols and information provided here are intended as a general guide. Researchers should always consult the relevant literature and optimize conditions for their specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. gilson.com [gilson.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Angiogenin (108-122) quality control and purity assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15571401#angiogenin-108-122-quality-control-and-purity-assessment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com